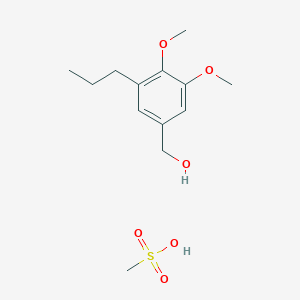
(3,4-Dimethoxy-5-propylphenyl)methanol;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dimethoxy-5-propylphenyl)methanol;methanesulfonic acid is a chemical compound that combines a phenylmethanol derivative with methanesulfonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxy-5-propylphenyl)methanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with propylmagnesium bromide, followed by reduction with sodium borohydride. The resulting alcohol is then treated with methanesulfonic acid to form the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dimethoxy-5-propylphenyl)methanol;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(3,4-Dimethoxy-5-propylphenyl)methanol;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3,4-Dimethoxy-5-propylphenyl)methanol;methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,4-Dimethoxyphenyl)methanol: A similar compound with two methoxy groups on the phenyl ring.
Veratryl Alcohol: Another related compound with methoxy groups and a hydroxyl group on the phenyl ring.
Uniqueness
(3,4-Dimethoxy-5-propylphenyl)methanol;methanesulfonic acid is unique due to the presence of the propyl group and the methanesulfonic acid moiety, which confer distinct chemical and physical properties. These features make it suitable for specific applications that other similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
647854-71-5 |
|---|---|
Molekularformel |
C13H22O6S |
Molekulargewicht |
306.38 g/mol |
IUPAC-Name |
(3,4-dimethoxy-5-propylphenyl)methanol;methanesulfonic acid |
InChI |
InChI=1S/C12H18O3.CH4O3S/c1-4-5-10-6-9(8-13)7-11(14-2)12(10)15-3;1-5(2,3)4/h6-7,13H,4-5,8H2,1-3H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
CMBBTIHXKSAVQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=CC(=C1)CO)OC)OC.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-1-[(naphthalen-2-yl)methyl]-1,2-dihydro-4,4'-bipyridin-1-ium dichloride](/img/structure/B12605021.png)
![1-(4-Fluorophenyl)-3-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]propan-1-one](/img/structure/B12605025.png)
![4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605028.png)
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine](/img/structure/B12605029.png)
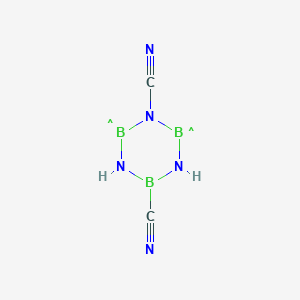
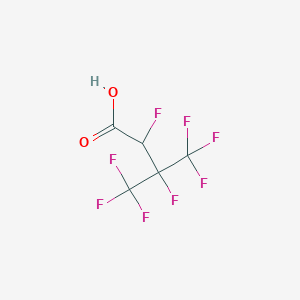
![Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B12605044.png)
![[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile](/img/structure/B12605053.png)
![Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate](/img/structure/B12605061.png)
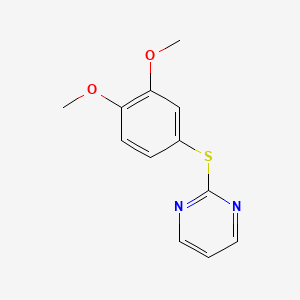
![N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide](/img/structure/B12605065.png)
![3-({[5-(Pyrimidin-5-yl)pyridin-3-yl]amino}methyl)phenol](/img/structure/B12605080.png)
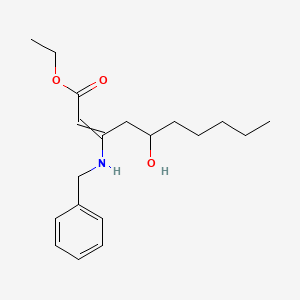
![1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12605092.png)
